molecular formula C17H21FN2O2 B7060200 2-(4-cyano-3-fluorophenoxy)-N-(cyclohexylmethyl)-N-methylacetamide

2-(4-cyano-3-fluorophenoxy)-N-(cyclohexylmethyl)-N-methylacetamide

Cat. No.: B7060200
M. Wt: 304.36 g/mol
InChI Key: YTADHZWLDHXQEF-UHFFFAOYSA-N
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Description

2-(4-cyano-3-fluorophenoxy)-N-(cyclohexylmethyl)-N-methylacetamide is a synthetic organic compound characterized by the presence of a cyano group, a fluorine atom, and a phenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyano-3-fluorophenoxy)-N-(cyclohexylmethyl)-N-methylacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-cyano-3-fluorophenol and N-(cyclohexylmethyl)-N-methylacetamide.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.

    Catalysts: A base, such as potassium carbonate, is added to deprotonate the phenol group, facilitating the nucleophilic substitution reaction.

    Reaction: The deprotonated phenol reacts with the acetamide derivative to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can enhance the reproducibility and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the cyano group can yield primary amines.

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can replace the fluorine atom under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-cyano-3-fluorophenoxy)-N-(cyclohexylmethyl)-N-methylacetamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-cyano-3-fluorophenoxy)-N-(cyclohexylmethyl)-N-methylacetamide involves its interaction with specific molecular targets. The cyano group and fluorine atom contribute to the compound’s binding affinity and selectivity. The compound may inhibit enzymes or receptors by forming stable complexes, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-cyano-3-fluorophenoxy)acetic acid: Shares the cyano and fluorophenoxy groups but differs in the acetamide backbone.

    4-cyano-3-fluorophenoxyacetic acid: Similar structure but lacks the cyclohexylmethyl and N-methyl groups.

Uniqueness

2-(4-cyano-3-fluorophenoxy)-N-(cyclohexylmethyl)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexylmethyl and N-methyl groups enhances its lipophilicity and potential interactions with biological targets.

Properties

IUPAC Name

2-(4-cyano-3-fluorophenoxy)-N-(cyclohexylmethyl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O2/c1-20(11-13-5-3-2-4-6-13)17(21)12-22-15-8-7-14(10-19)16(18)9-15/h7-9,13H,2-6,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTADHZWLDHXQEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCCC1)C(=O)COC2=CC(=C(C=C2)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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